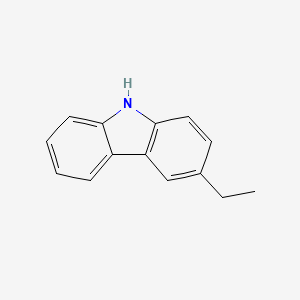

3-éthyl-9H-carbazole

Vue d'ensemble

Description

Le 2-éthyl-9H-carbazole est un composé hétérocyclique aromatique contenant de l'azote. Il s'agit d'un dérivé du carbazole, connu pour ses excellentes propriétés optoélectroniques, sa mobilité élevée des porteurs de charge et sa bonne stabilité environnementale. Le carbazole et ses dérivés ont été largement étudiés pour leur polyvalence en matière de fonctionnalisation et leurs propriétés optiques uniques .

Applications De Recherche Scientifique

2-ethyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

Mécanisme D'action

Target of Action

The primary target of 3-ethyl-9H-carbazole, also known as 3-Ethylcarbazole, is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . In the context of melanoma, up to 84% of human melanomas harbor wild-type p53, making it an ideal target for melanoma therapy .

Mode of Action

3-Ethylcarbazole interacts with its target, the p53 pathway, by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to the reactivation of the p53 pathway . Importantly, the knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by 3-Ethylcarbazole .

Biochemical Pathways

The activation of the p53 signaling pathway is a notable biochemical pathway affected by 3-Ethylcarbazole . This compound also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The treatment with either a p38-MAPK or a JNK inhibitor rescues the cell growth inhibition elicited by 3-Ethylcarbazole .

Pharmacokinetics

The compound’s strong inhibitory activity against the growth of braf-mutated and braf-wild-type melanoma cells suggests that it may have favorable bioavailability .

Result of Action

The result of 3-Ethylcarbazole’s action is the induction of apoptosis and senescence in melanoma cells through the activation of the p53 pathway . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes .

Analyse Biochimique

Biochemical Properties

3-Ethyl-9H-Carbazole has been found to interact with various biomolecules. For instance, it has been shown to have a strong inhibitory activity against the growth of certain types of melanoma cells . This interaction involves the upregulation of caspase activities, which are enzymes involved in the process of programmed cell death or apoptosis .

Cellular Effects

The effects of 3-Ethyl-9H-Carbazole on cells are quite significant. It has been found to inhibit the growth of melanoma cells by increasing cell apoptosis . This compound also influences cell function by affecting cell signaling pathways, specifically the p53 signaling pathway .

Molecular Mechanism

At the molecular level, 3-Ethyl-9H-Carbazole exerts its effects through various mechanisms. It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This leads to the activation of the p53 pathway, which plays a crucial role in controlling cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 3-Ethyl-9H-Carbazole over time in laboratory settings have been observed in various studies. For instance, it has been found to suppress melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

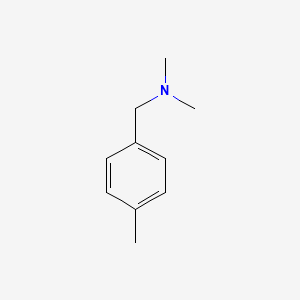

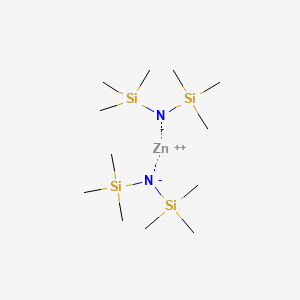

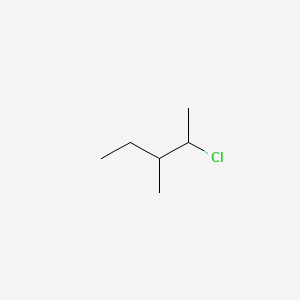

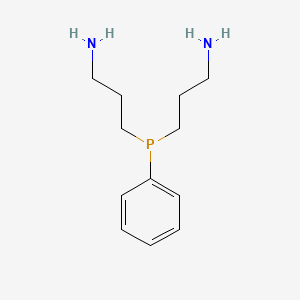

La synthèse du 2-éthyl-9H-carbazole implique généralement l'alkylation du carbazole. Une méthode courante est l'alkylation de Friedel-Crafts, où le carbazole réagit avec le chlorure d'éthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du catalyseur .

Méthodes de production industrielle

La production industrielle de 2-éthyl-9H-carbazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-éthyl-9H-carbazole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'acide carbazole-9-carboxylique.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de dihydrocarbazole.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels à différentes positions sur le cycle carbazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs électrophile comme le brome, le chlore et les composés nitro sont utilisés dans des conditions acides ou basiques.

Principaux produits formés

Oxydation : Acide carbazole-9-carboxylique.

Réduction : Dérivés de dihydrocarbazole.

Substitution : Carbazole halogéné, nitrocarbazole et autres dérivés substitués.

Applications de la recherche scientifique

Le 2-éthyl-9H-carbazole a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules et de polymères plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.

Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments en raison de sa capacité à interagir avec diverses cibles biologiques.

Mécanisme d'action

Le mécanisme d'action du 2-éthyl-9H-carbazole implique son interaction avec des cibles et des voies moléculaires. Par exemple, certains dérivés du carbazole agissent comme des agents anticancéreux en réactivant la voie de signalisation moléculaire P53. D'autres présentent une activité antifongique en agissant sur la voie RAS-MAPK. Les dérivés du carbazole présentent également des effets anti-inflammatoires en inhibant la voie de signalisation de la protéine kinase 38 activée par les mitogènes .

Comparaison Avec Des Composés Similaires

Composés similaires

9H-carbazole : Le composé parent présentant des propriétés optoélectroniques similaires.

3,6-dibromo-9H-carbazole : Un dérivé halogéné avec une réactivité accrue.

N-éthylcarbazole : Un autre dérivé alkylé présentant des propriétés électroniques différentes.

Unicité

Le 2-éthyl-9H-carbazole est unique en raison de son alkylation spécifique à la position 2, qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé précieux pour des applications spécifiques dans l'optoélectronique et la science des matériaux .

Propriétés

IUPAC Name |

2-ethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h3-9,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTJHZTUKWUPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971383 | |

| Record name | 2-Ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-49-5 | |

| Record name | 3-Ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)

![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)